Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound characterized by its thiazole ring structure, which includes an allylamine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(allylamino)thiazole-5-carboxylate: Lacks the trifluoromethyl group.
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate: Lacks the allylamine group.
Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate: Has a methyl group instead of a trifluoromethyl group.
Uniqueness: Ethyl 2-(allylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is unique due to the presence of both the allylamine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(prop-2-enylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c1-3-5-14-9-15-7(10(11,12)13)6(18-9)8(16)17-4-2/h3H,1,4-5H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUSHMZAVJXCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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